5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O4/c1-27-13-5-7-16(29-3)14(9-13)22-19(26)17-18(21)25(24-23-17)10-11-8-12(20)4-6-15(11)28-2/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSZRAOHQQUKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is part of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial properties and potential applications in treating diseases such as Chagas disease and tuberculosis.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a carboxamide group, and various aromatic substituents. The presence of bromine and methoxy groups enhances its lipophilicity and potentially its biological activity.
Antibacterial Properties
Research has shown that compounds containing the triazole core exhibit significant antibacterial activity. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | < 1.9 |
| Triazole Derivative B | S. aureus | < 4.0 |
| Triazole Derivative C | Mycobacterium smegmatis | < 1.9 |
These results indicate that modifications to the triazole structure can enhance antibacterial potency, particularly against Gram-positive and Gram-negative bacteria .
Activity Against Chagas Disease
A significant study focused on the compound's potential as a treatment for Chagas disease caused by Trypanosoma cruzi. The optimization of triazole derivatives led to compounds with submicromolar activity (pEC50 > 6), demonstrating substantial suppression of parasite burden in infected models. The lead compound showed improved oral bioavailability and reduced toxicity compared to existing treatments .
Anti-Tubercular Activity
Another area of exploration is the anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from the triazole framework have been evaluated for their inhibitory concentrations (IC50) against this pathogen:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Compound X | 1.35 | 3.73 |
| Compound Y | 2.18 | 4.00 |
These findings suggest that certain triazole derivatives could serve as promising candidates for tuberculosis therapy due to their efficacy and low cytotoxicity in human cells .
Case Studies
- Chagas Disease Treatment : In a study involving VERO cell lines infected with Trypanosoma cruzi, compounds based on the triazole-4-carboxamide core showed significant reductions in parasite load compared to controls.
- Tuberculosis : A series of substituted triazoles were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation.
Scientific Research Applications
Antiparasitic Activity
One of the most notable applications of this compound is its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas' disease. Research has shown that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide series exhibit potent activity against this parasite. In a study involving phenotypic high-content screening against infected VERO cells, compounds from this series demonstrated significant suppression of parasite burden in mouse models of Chagas' disease. The optimized compounds showed improved potency and metabolic stability, making them promising candidates for further development as therapeutic agents against Chagas' disease .
Antimicrobial Properties
The triazole framework is well-known for its broad-spectrum antimicrobial properties. Compounds containing the 1,2,4-triazole moiety have been reported to exhibit antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents on the triazole ring can enhance these antimicrobial effects, making them valuable in the development of new antibiotics .
Potential in Cancer Therapy
Research into the anticancer properties of triazole derivatives has also gained momentum. The compound’s ability to inhibit certain cancer cell lines has been explored, with some derivatives showing promising cytotoxic effects against various cancers. The mechanism often involves interference with cell proliferation pathways and induction of apoptosis in cancer cells. Further studies are needed to elucidate the exact mechanisms and optimize these compounds for clinical use .
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives may possess neuroprotective properties. These compounds have shown the ability to modulate neurotransmitter systems and exhibit antioxidant activity, which can be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Continued research is essential to validate these effects and explore their therapeutic potential in neuroprotection .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is crucial for optimizing its biological activity. SAR studies help identify which modifications to the chemical structure enhance efficacy and reduce toxicity. These insights guide the design of new derivatives with improved pharmacological profiles .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and analytical differences between the target compound and related triazole derivatives from the provided evidence:
Structural and Functional Analysis
Core Structure :
- All compounds share a 1,2,3-triazole core. The target and –3 derivatives retain the carboxamide group, while replaces it with a thione (C=S), altering hydrogen-bonding capacity and solubility .
Substituent Effects: Target vs. : Both feature a 5-bromo-2-methoxybenzyl group, but the target’s N-(2,5-dimethoxyphenyl) substituent introduces two electron-donating methoxy groups, contrasting with ’s electron-withdrawing 2-chlorobenzyl. This difference may enhance the target’s solubility in polar solvents . Target vs. Target vs. : The benzoxazole-thione scaffold in lacks the carboxamide functionality, reducing hydrogen-bonding donor capacity compared to the target .
Halogen and Methoxy Substitutions :
- Bromine in the target and increases molecular weight and may facilitate halogen bonding. Methoxy groups in the target and enhance steric bulk and electron density on aromatic rings.
Spectral Insights :
- ’s IR data confirms NH (3319 cm⁻¹) and C=S (1212 cm⁻¹) stretches, absent in the target. The target’s expected NMR would show methoxy protons (~δ 3.8–4.0) and aromatic protons influenced by bromine and methoxy substituents .
Research Implications
- Pharmacological Potential: The target’s carboxamide and dimethoxyphenyl groups position it as a candidate for receptor-targeted studies, similar to ’s chloro-substituted analog, which may exhibit bioactivity .
- Synthetic Challenges : ’s benzoxazole-thione structure requires specialized synthesis routes compared to the target’s carboxamide-based framework .
- Property Optimization : The target’s methoxy-rich structure could improve metabolic stability over ’s thiophene-containing derivative, which may exhibit higher reactivity .
Q & A
Q. What are the key synthetic routes for synthesizing 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of this triazole carboxamide derivative typically involves:
- Triazole ring formation : Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor under copper catalysis, as employed in analogous triazole derivatives .
- Substituent introduction : Sequential nucleophilic substitutions or coupling reactions to attach the 5-bromo-2-methoxybenzyl and 2,5-dimethoxyphenyl groups. For example, benzylation via alkyl halides or Mitsunobu reactions, optimized in anhydrous solvents like THF or DMF .
- Carboxamide formation : Amide coupling using reagents such as EDC/HOBt or DCC, followed by purification via column chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic characterization :
- 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C20H22BrN5O4 at m/z 504.08) .
- Purity assessment :
- HPLC : Retention time consistency and ≥95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What reaction conditions optimize yield during synthesis?
- Temperature : 60–80°C for cycloaddition and substitution steps to balance reaction rate and side-product minimization .
- Solvents : Anhydrous DMF or THF for moisture-sensitive steps (e.g., benzylation) .
- Catalysts : K2CO3 or NaH for deprotonation in nucleophilic substitutions .
- Monitoring : TLC or in-situ FTIR to track intermediate formation .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable substituents : Synthesize analogs with halogen (Br → Cl, F), methoxy (→ hydroxy, ethoxy), or benzyl modifications to assess bioactivity changes .
- Computational docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases, GPCRs) and validate with in vitro assays .
- Biological testing : Measure IC50 values in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis in cancer lines) .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Purity validation : Compare activity of HPLC-purified vs. crude batches to isolate compound-specific effects .
- Cross-study analysis : Use meta-analysis of structurally similar compounds (e.g., 5-amino-triazole-4-carboxamides) to identify trends in substituent effects .
Q. How can computational models enhance the study of this compound’s mechanism?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for redox-sensitive applications .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., tubulin) to prioritize experimental targets .
- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks .
Q. What methods mitigate degradation of sensitive functional groups during synthesis?
- Protecting groups : Boc for amines during azide-alkyne cycloaddition to prevent side reactions .
- Inert atmosphere : Use N2/Ar for steps involving reactive intermediates (e.g., Grignard reagents) .
- Low-temperature quenching : For acid-/base-labile groups (e.g., methoxy), terminate reactions at 0–5°C .
Q. How can in vitro metabolic stability be assessed for this compound?
- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH, then quantify parent compound depletion via LC-MS .
- CYP inhibition screening : Test against CYP3A4, 2D6 isoforms to predict drug-drug interaction risks .
- Metabolite identification : Use high-resolution MS/MS to characterize phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
